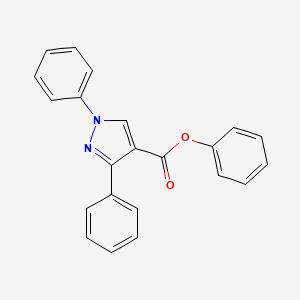![molecular formula C16H18N2O2S B5801481 N-{2-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5801481.png)
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide, commonly known as Boc-L-phenylalanine thiophene-2-carboxylate, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of phenylalanine, an essential amino acid, and is used in the synthesis of various peptides and proteins. The compound has shown promising results in scientific research, particularly in the field of drug discovery and development.
Mechanism of Action
The mechanism of action of Boc-L-phenylalanine thiophene-2-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biochemical pathways. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of microbial or cancerous cells.
Biochemical and Physiological Effects:
Boc-L-phenylalanine thiophene-2-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to have anticancer properties, inducing apoptosis (programmed cell death) in cancer cells. Additionally, Boc-L-phenylalanine thiophene-2-carboxylate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Boc-L-phenylalanine thiophene-2-carboxylate in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it a reliable reagent for peptide and protein synthesis. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and proper safety precautions should be taken when handling the compound.
Future Directions
There are several future directions for the research and development of Boc-L-phenylalanine thiophene-2-carboxylate. One potential area of research is the development of new antimicrobial agents based on the compound. Another potential direction is the development of new anticancer drugs based on the compound's ability to induce apoptosis in cancer cells. Additionally, the compound's anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in medicine.
Synthesis Methods
The synthesis of Boc-L-phenylalanine thiophene-2-carboxylate involves the reaction of Boc-L-phenylalanine with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired product, which can be purified using column chromatography.
Scientific Research Applications
Boc-L-phenylalanine thiophene-2-carboxylate has been extensively studied for its potential applications in drug discovery and development. It is commonly used in the synthesis of peptides and proteins, which are important therapeutic agents for various diseases. The compound has also been shown to exhibit antimicrobial and anticancer properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-[2-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-16(2,3)18-14(19)11-7-4-5-8-12(11)17-15(20)13-9-6-10-21-13/h4-10H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOTXDUVAHWFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5801426.png)
![4-[(4,5-dimethoxy-2-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5801433.png)
![2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5801442.png)

![1-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5801450.png)
![3-[(4-fluorobenzyl)thio]-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5801454.png)
![N-[3-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B5801464.png)

![N-(4,6-dimethyl-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)

